molecular formula C9H15BrO B2481047 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane CAS No. 2137033-85-1

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B2481047
CAS No.: 2137033-85-1
M. Wt: 219.122
InChI Key: PFSQHMBTVBRYOJ-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-methyl-2-oxabicyclo[222]octane is a bicyclic organic compound with a bromomethyl group attached to the fourth carbon of the oxabicyclo[222]octane ring system

Scientific Research Applications

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action involves the use of DABCO as a catalyst in various reactions. For example, in the Baylis–Hillman reaction, an activated alkene derivative is coupled with an aldehyde, catalyzed by a tertiary amine such as DABCO .

Safety and Hazards

DABCO is considered harmful . The safety data sheet for DABCO indicates that it is harmful and has several hazard statements including H228, H302, H315, H319, H335, and H412 .

Future Directions

Dynamically crosslinked polymers offer the possibility to design materials that have the robustness of thermosetting materials and the reshapability of thermoplastic materials . A reversible crosslinker based on transalkylation chemistry using 1,4-diazabicyclo[2.2.2]octane (DABCO) was developed . This suggests potential future directions in the development of novel host–guest systems and further multifunctional applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the bromination of a suitable precursor. One common method involves the reaction of 1-methyl-2-oxabicyclo[2.2.2]octane with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane is unique due to the presence of both a bromomethyl group and a methyl group on the oxabicyclo[2.2.2]octane ring system.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQHMBTVBRYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.